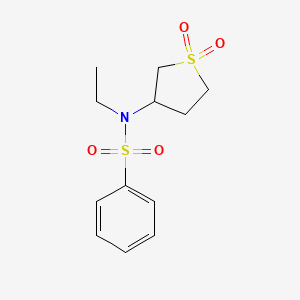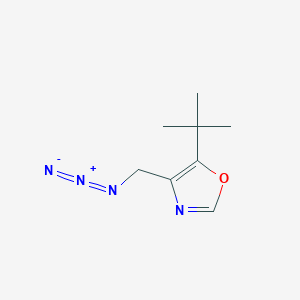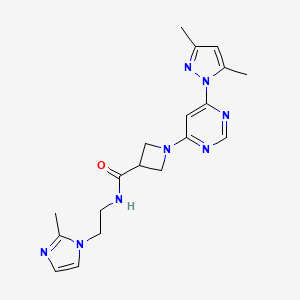
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis information for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzenesulfonamide is not available, related compounds have been synthesized and studied. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized as part of a study on G protein-gated inwardly-rectifying potassium (GIRK) channel activators .Applications De Recherche Scientifique
Crystal Structure Analysis
Studies have utilized dispersion-corrected density functional theory (DFT-D) calculations and 13C solid-state NMR to distinguish tautomers in the crystal structure of related sulfonamide compounds. This approach aids in understanding the structural nuances and potential functional applications of sulfonamides in material science and crystallography (Xiaozhou Li et al., 2014).
Antimicrobial Agents
Research into N-substituted sulfonamides has demonstrated their potential as valuable antibacterial agents. Synthesis techniques involving reactions with sulfonamide compounds have led to the discovery of molecules with potent therapeutic potential against various bacterial strains, highlighting the importance of sulfonamides in developing new antibiotics (M. Abbasi et al., 2016).
Synthesis and Characterization of Metallophthalocyanines
Sulfonamide compounds have been used in the synthesis and characterization of novel metallophthalocyanines. These studies provide insights into the electrochemical and spectroelectrochemical properties of the synthesized compounds, contributing to the development of materials for electronic and optical applications (H. Kantekin et al., 2015).
Anti-Cancer Research
Sulfonamides have been investigated as HIF-1 pathway inhibitors, showing potential to antagonize tumor growth in animal models. This research suggests sulfonamides' significance in designing new cancer therapeutics by targeting specific cellular pathways (J. Mun et al., 2012).
Mécanisme D'action
Target of Action
The primary target of N-(1,1-dioxo-1-thiolan-3-yl)-N-ethylbenzenesulfonamide, also known as HMS1656F21, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability .
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, reducing its excitability .
Biochemical Pathways
The activation of GIRK channels by HMS1656F21 affects several biochemical pathways. These include pathways involved in neurotransmission, heart rate regulation, and insulin secretion . The downstream effects of these changes can include reduced neuronal firing, slowed heart rate, and increased insulin secretion .
Pharmacokinetics
Studies have shown that similar compounds display nanomolar potency as girk1/2 activators with improved metabolic stability .
Result of Action
The activation of GIRK channels by HMS1656F21 leads to a range of molecular and cellular effects. These include hyperpolarization of cells, reduced cellular excitability, and changes in the function of various tissues and organs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of HMS1656F21. These factors can include the presence of other drugs, the pH of the environment, and the presence of certain ions
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-2-13(11-8-9-18(14,15)10-11)19(16,17)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHCQYJBANPOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxyphenyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2771804.png)
![Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2771807.png)

![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)
![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)
![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2771815.png)

![2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2771818.png)


![N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]prop-2-enamide](/img/structure/B2771823.png)
